(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide
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Description
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide is a useful research compound. Its molecular formula is C19H17Cl2N3O3S and its molecular weight is 438.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for antidiabetic drug discovery due to its pivotal role as a negative regulator of insulin and leptin signaling .
Mode of Action
The compound interacts with PTP1B, inhibiting its activity . This inhibition can lead to enhanced insulin and leptin signaling, which can be beneficial in the treatment of Type II diabetes . The compound binds in the catalytic and second aryl binding site of the PTP1B .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways . These pathways are crucial for the regulation of glucose homeostasis and energy balance. Enhanced signaling through these pathways can improve insulin sensitivity and glucose tolerance, which are often impaired in Type II diabetes .
Result of Action
The result of the compound’s action is improved insulin and leptin signaling, which can lead to better glucose homeostasis and energy balance . This can help in the management of Type II diabetes . The compound has shown good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent in which the compound is dissolved can affect its hydrogen bond dynamics and proton transfer . .
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-11(25)22-13-4-6-16-17(10-13)28-19(24(16)7-8-27-2)23-18(26)14-5-3-12(20)9-15(14)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEOKJFBCKGMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)Cl)Cl)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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